Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-
Description
Chemical Name: Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- CAS Number: 2426-85-9 (identified via structural alignment with "2-Hydroxy-3-methoxy-6-nitrobenzaldehyde benzenesulfonate" in ) Molecular Formula: C₁₄H₁₁NO₇S Molecular Weight: 337.30 g/mol Structure: The compound features a benzaldehyde core with three substituents:
- Position 2: Phenylsulfonyloxy (-OSO₂C₆H₅), a strong electron-withdrawing group.
- Position 3: Methoxy (-OCH₃), an electron-donating group.
- Position 6: Nitro (-NO₂), a highly electron-withdrawing group.
Synthesis Pathway: Likely synthesized via sulfonation of 2-hydroxy-3-methoxy-6-nitrobenzaldehyde using benzenesulfonyl chloride, forming the sulfonate ester .
Properties
IUPAC Name |
(2-formyl-6-methoxy-3-nitrophenyl) benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO7S/c1-21-13-8-7-12(15(17)18)11(9-16)14(13)22-23(19,20)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECPWPFXXLLQTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)OS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339283 | |
| Record name | Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2426-60-0 | |
| Record name | Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route A: Direct Nitration Without Protection
-
Outcome : Aldehyde oxidation to carboxylic acid (50% yield loss).
Route B: Early Sulfonylation Before Nitration
-
Outcome : Sulfonate ester deactivates the ring, preventing nitration at position 6.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The phenylsulfonyl (PhSO₂) group is a strong electron-withdrawing substituent, rendering the adjacent positions susceptible to nucleophilic attack. Key observations include:
- Hydrolysis : Under basic conditions (e.g., NaOH in ethanol), the PhSO₂ group undergoes hydrolysis, yielding 3-methoxy-6-nitro-2-hydroxybenzaldehyde.
- Aminolysis : Reaction with primary amines (e.g., methylamine) at elevated temperatures replaces the PhSO₂ group with an amino moiety, forming substituted benzaldehyde derivatives.
Mechanism :
- Deprotonation of the hydroxyl or amine nucleophile.
- Nucleophilic attack at the sulfonate-bearing carbon, leading to cleavage of the S–O bond.
- Formation of sulfonic acid byproducts.
Reduction Reactions
The nitro (–NO₂) group is reducible to an amine (–NH₂) under catalytic hydrogenation or chemical reduction:
- Catalytic Hydrogenation : Using H₂/Pd-C in ethanol at 60°C converts the nitro group to an amine, yielding 3-methoxy-6-amino-2-[(phenylsulfonyl)oxy]benzaldehyde.
- Chemical Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous media selectively reduces the nitro group without affecting the aldehyde.
Key Applications :
- The resulting amine intermediate is pivotal for synthesizing heterocycles (e.g., indoles) via condensation .
Oxidation Reactions
The aldehyde (–CHO) group undergoes oxidation to a carboxylic acid (–COOH) under strong oxidizing agents:
- KMnO₄/H₂SO₄ : Forms 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]benzoic acid.
- Jones Reagent (CrO₃/H₂SO₄) : Similar oxidation pathway, with higher reaction rates.
Selectivity :
- The electron-withdrawing nitro and sulfonyl groups stabilize the transition state, enhancing oxidation efficiency .
Electrophilic Aromatic Substitution (EAS)
The methoxy (–OCH₃) group directs electrophiles to specific positions:
- Nitration : Further nitration at the para-position to the methoxy group occurs under HNO₃/H₂SO₄, yielding polynitro derivatives.
- Halogenation : Bromination (Br₂/FeBr₃) occurs at the ortho position relative to the methoxy group .
Reactivity Trends :
| Electrophile | Position | Product |
|---|---|---|
| NO₂⁺ (Nitration) | Para to OCH₃ | 3-methoxy-4,6-dinitro-2-[(phenylsulfonyl)oxy]benzaldehyde |
| Br⁺ (Bromination) | Ortho to OCH₃ | 5-bromo-3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]benzaldehyde |
Condensation Reactions
The aldehyde group participates in condensation with active methylene compounds:
- Chalcone Formation : Reaction with acetophenone derivatives under Claisen-Schmidt conditions yields α,β-unsaturated ketones .
- Schiff Base Synthesis : Condensation with anilines forms imine linkages, useful in coordination chemistry .
Example :
Thermal Decomposition
At temperatures >200°C, the compound undergoes decomposition:
- Sulfonate Elimination : Loss of the PhSO₂ group generates 3-methoxy-6-nitrobenzaldehyde.
- Nitro Group Rearrangement : Partial isomerization to meta-nitro derivatives under pyrolysis.
Biological Interactions
While not a direct chemical reaction, its metabolites exhibit bioactivity:
- Antimicrobial Activity : The nitro and sulfonyl groups enhance interactions with bacterial enzymes .
- Cytotoxicity : Reduction products (amine derivatives) show moderate activity against cancer cell lines .
Mechanistic Insights and Challenges
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- is C₁₄H₁₁N₁O₇S, with a molecular weight of approximately 337.3 g/mol. Its structure features a benzaldehyde moiety along with methoxy, nitro, and phenylsulfonyl ether groups, which contribute to its unique reactivity and biological activity .
Pharmaceutical Applications
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Building Block in Synthesis :
- Benzaldehyde derivatives are often utilized as intermediates in the synthesis of various pharmaceutical compounds. The presence of the nitro and sulfonyl groups allows for further functionalization, making it a valuable building block in medicinal chemistry.
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Antimicrobial Activity :
- Compounds similar to Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- have been shown to exhibit significant antimicrobial properties. For instance, analogs with methoxy and nitro groups demonstrate strong activity against various bacterial strains, indicating potential for development into new antimicrobial agents.
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Anti-inflammatory Agents :
- Research indicates that certain derivatives can act as anti-inflammatory agents. The sulfonyl group may enhance the compound's ability to inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.
Agrochemical Applications
- Herbicide Development :
- Insecticidal Properties :
Comparative Analysis of Related Compounds
To better understand the unique properties of Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzaldehyde, 3-methoxy-2-nitro | Methoxy and nitro groups | Exhibits strong antimicrobial activity |
| Benzaldehyde, 4-methoxy | Simple methoxy substitution on benzaldehyde | Widely used in flavoring and fragrance |
| 3-Nitrobenzaldehyde | Nitro group at the 3-position only | Known for its use in dye synthesis |
| Benzaldehyde, 2-hydroxy-3-methoxy | Hydroxy and methoxy groups | Noted for antioxidant properties |
This table highlights how the combination of functional groups in Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- may confer distinct chemical reactivity and biological activity compared to similar compounds .
Case Studies
-
Synthesis of Antimicrobial Agents :
- A study demonstrated the synthesis of various benzaldehyde derivatives using Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- as a starting material. The resulting compounds showed enhanced antimicrobial activity against resistant strains of bacteria, showcasing its potential as an effective lead compound in drug development .
-
Development of Selective Herbicides :
- Research focused on creating herbicides based on this compound revealed promising results in controlling specific weed species while preserving crop health. Field trials indicated that formulations containing this compound had a significant impact on weed biomass reduction without affecting non-target plants .
Mechanism of Action
The mechanism by which Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- exerts its effects depends on the specific application. In chemical reactions, the compound’s functional groups participate in various transformations, such as nucleophilic substitution or electrophilic addition. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Electrophilic Reactivity
Solubility and Stability
Biological Activity
Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- (CAS No. 2426-60-0) is an organic compound with a complex structure that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C14H11NO7S
- Molecular Weight : 337.31 g/mol
- Structure : The compound features a methoxy group, a nitro group, and a phenylsulfonyl moiety, which contribute to its reactivity and biological properties.
Synthesis
The synthesis of Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- typically involves:
- Nitration of 3-methoxybenzaldehyde.
- Sulfonylation using phenylsulfonyl chloride in the presence of solvents like dichloromethane and catalysts such as pyridine.
This multi-step process allows for the formation of the desired compound with specific functional groups that enhance its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor. This is particularly relevant in studies involving cancer and inflammation.
- Protein-Ligand Interactions : Its ability to form stable complexes with biological macromolecules suggests potential applications in drug design and development.
Anticancer Activity
Recent studies have indicated that compounds similar to Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- exhibit significant anticancer properties. For instance:
- IC50 Values : Related compounds showed IC50 values in the range of 25.72 ± 3.95 μM against various cancer cell lines, suggesting moderate potency .
- Mechanisms : These compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects through cell cycle arrest .
Antimicrobial Activity
The presence of the sulfonyl group in Benzaldehyde derivatives has been linked to enhanced antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures demonstrated MIC values as low as 30 µg/mL against specific pathogens, indicating their potential as antimicrobial agents .
Comparative Analysis
To understand the biological significance of Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzaldehyde, 3-methoxy-6-nitro-2-[(methylsulfonyl)oxy]- | Structure | Moderate anticancer activity |
| Benzaldehyde, 3-methoxy-6-nitro-2-[(tosyl)oxy]- | Structure | Enhanced solubility and reactivity |
| Benzaldehyde, 3-methoxy-6-nitro-2-[(trifluoromethylsulfonyl)oxy]- | Structure | Unique electronic properties for synthetic applications |
Case Studies
- Cytotoxicity Studies : Research on various benzaldehyde derivatives indicates that modifications in the substituents significantly affect their cytotoxicity profiles against different cancer cell lines. For example, a derivative with a methoxy group showed increased activity compared to its unsubstituted counterpart .
- Antifungal Activity : Compounds structurally related to Benzaldehyde have shown promising antifungal properties against Fusarium oxysporum, suggesting that the sulfonamide moiety enhances their efficacy .
Q & A
Q. What are the common synthetic routes for preparing Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzaldehyde core. For example:
- Deprotonation and Sulfonylation : Sodium hydride (NaH) in tetrahydrofuran (THF) is used to deprotonate hydroxyl groups, enabling sulfonylation with phenylsulfonyl chloride. This method is effective for introducing sulfonyloxy groups under anhydrous conditions .
- Nitration and Methoxylation : Nitration at the 6-position and methoxylation at the 3-position are achieved using mixed-acid systems (e.g., HNO₃/H₂SO₄) and methylating agents (e.g., dimethyl sulfate), respectively. Reaction temperatures (0–25°C) and stoichiometry are critical to avoid over-nitration .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy, nitro, and sulfonyloxy groups). Chemical shifts for aromatic protons are analyzed to distinguish between ortho/meta/para substituents .
- GC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns, particularly for nitro and sulfonyl groups .
- X-ray Crystallography : Resolves crystal packing and confirms bond lengths/angles, especially for sterically hindered groups like phenylsulfonyl .
Advanced Research Questions
Q. How can density functional theory (DFT) improve predictions of this compound’s electronic properties?
- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms enhance accuracy in calculating:
- Electrostatic Potentials : To predict sites of nucleophilic/electrophilic attack.
- Frontier Molecular Orbitals (HOMO/LUMO) : To assess reactivity in redox or photochemical reactions.
Basis sets like 6-311+G(d,p) are recommended for sulfur and nitro groups due to their electron-withdrawing effects .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived coupling constants with X-ray torsion angles to resolve ambiguities in substituent orientation .
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., sulfonyloxy group rotation) that may cause signal splitting .
- Computational NMR : DFT-optimized geometries generate theoretical NMR shifts for direct comparison with experimental data .
Q. What strategies optimize regioselectivity in nitration or sulfonylation reactions for this compound?
- Methodological Answer :
- Directing Groups : The methoxy group at position 3 acts as an ortho/para director, while the sulfonyloxy group at position 2 sterically hinders certain pathways.
- Protection/Deprotection : Temporarily protect reactive sites (e.g., using tert-butyldimethylsilyl groups) to direct nitration/sulfonylation to desired positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
